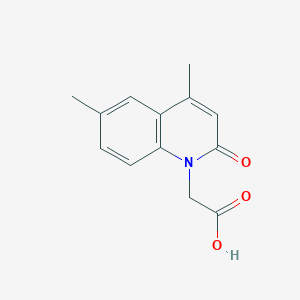

(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid can be achieved through several methods. One common approach involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves the reaction of anthranilic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce hydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Activities

Quinoline derivatives, including (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid, have been extensively studied for their pharmacological properties. These compounds exhibit a range of activities such as antibacterial, antifungal, anti-inflammatory, and anticancer effects. The unique structure of quinoline derivatives allows for interactions with various biological targets, making them valuable in drug development.

Case Study: Anticancer Activity

A study investigated the effects of this compound on the MCF-7 breast cancer cell line. Flow cytometric analysis revealed that treatment with this compound significantly altered the cell cycle distribution, reducing the percentage of cells in the G0/G1 phase from 53.61% to 36.25%, while increasing those in the G2/M phase to 36.6%. Additionally, apoptosis rates increased from 1.63% in untreated cells to 26.57% after treatment with the compound, indicating its potential as an anticancer agent .

Biological Research

Proteomics Applications

this compound has applications in proteomics research where it is utilized as a tool for studying protein interactions and functions. Its ability to modify protein activity can provide insights into biochemical pathways and disease mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antibacterial | Exhibits activity against various bacterial strains | |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Analytical Chemistry

Application in Analytical Techniques

The compound is also used in analytical chemistry for developing assays and detection methods due to its distinct chemical properties. It can serve as a standard in chromatography or mass spectrometry analyses.

Case Study: Chromatographic Analysis

In a recent study, this compound was employed as a standard reference material in high-performance liquid chromatography (HPLC) to determine its concentration in biological samples. The results demonstrated high sensitivity and specificity, making it an effective tool for quantitative analysis .

Chemical Synthesis

Role as a Building Block

This compound serves as a versatile building block in organic synthesis for creating more complex molecules. Its structural features allow chemists to modify it further to explore new derivatives with enhanced properties.

Table 2: Synthetic Applications

Mecanismo De Acción

The mechanism of action of (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit various biological activities.

Thiazole derivatives: These compounds also have a fused ring system and are known for their therapeutic potentials.

Uniqueness

(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its applications in proteomics research and potential in drug discovery set it apart from other similar compounds .

Actividad Biológica

(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a compound belonging to the quinoline derivative family, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O3, with a molecular weight of approximately 231.25 g/mol. Its structure features a quinoline ring substituted with two methyl groups at positions 4 and 6, and an acetic acid moiety at the 1-position. This unique arrangement contributes significantly to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in disrupting cellular membrane integrity.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, in vitro tests on MCF-7 breast cancer cells indicated that treatment with this compound led to significant apoptosis induction.

Case Study: Effect on MCF-7 Cell Line

A study conducted on the MCF-7 cell line revealed:

- Cell Cycle Arrest : The percentage of cells in the G0/G1 phase decreased from 53.61% (control) to 36.25% post-treatment.

- Apoptosis : The apoptotic cell population increased from 1.63% in control to 26.57% after treatment.

This suggests that this compound may interfere with cell cycle regulation and promote apoptosis in cancer cells.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It was found to inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes.

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Cyclooxygenase (COX) | Inhibition of TxA2 | |

| Platelet Aggregation | Reduced aggregation |

These findings support the potential use of this compound in treating inflammatory conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the oxo group at the quinoline structure enhances its binding affinity to target proteins, modulating various biochemical pathways involved in disease progression.

Propiedades

IUPAC Name |

2-(4,6-dimethyl-2-oxoquinolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-3-4-11-10(5-8)9(2)6-12(15)14(11)7-13(16)17/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRVOOBQOYKADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C=C2C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.